![molecular formula C21H27N3O B248138 3-(4-benzylpiperazin-1-yl)-N-(3-methylphenyl)propanamide](/img/structure/B248138.png)
3-(4-benzylpiperazin-1-yl)-N-(3-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-benzylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, also known as BZP, is a synthetic compound that belongs to the piperazine class of drugs. BZP is commonly used as a recreational drug due to its stimulant properties, but it also has potential applications in scientific research.
Wirkmechanismus
3-(4-benzylpiperazin-1-yl)-N-(3-methylphenyl)propanamide works by binding to and activating the dopamine and serotonin receptors in the brain. This leads to an increase in the release of these neurotransmitters, which can result in increased energy, mood enhancement, and cognitive effects.
Biochemical and physiological effects:
3-(4-benzylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been found to have a range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It can also cause changes in appetite, sleep patterns, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-benzylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in lab experiments is its ability to stimulate the central nervous system, which can be useful in studying certain neurological conditions. However, its recreational use and potential for abuse can limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-benzylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, including studying its effects on different neurological conditions, exploring its potential as a treatment for certain disorders, and developing new synthetic compounds based on its structure. Additionally, further research is needed to fully understand the long-term effects of 3-(4-benzylpiperazin-1-yl)-N-(3-methylphenyl)propanamide use on the body.
Synthesemethoden
3-(4-benzylpiperazin-1-yl)-N-(3-methylphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of piperazine with benzyl chloride and 3-methylbenzoyl chloride. The resulting compound is then purified through various techniques, including crystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-benzylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have effects on the central nervous system, including increasing dopamine and serotonin levels, which can lead to increased alertness and euphoria.
Eigenschaften
Produktname |
3-(4-benzylpiperazin-1-yl)-N-(3-methylphenyl)propanamide |
---|---|
Molekularformel |
C21H27N3O |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
3-(4-benzylpiperazin-1-yl)-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C21H27N3O/c1-18-6-5-9-20(16-18)22-21(25)10-11-23-12-14-24(15-13-23)17-19-7-3-2-4-8-19/h2-9,16H,10-15,17H2,1H3,(H,22,25) |
InChI-Schlüssel |
LIUOSBCOZMLKBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.